Benzo[d]isoxazol-3-yl acetate

Synthetic Chemistry Tautomerism Structural Definition

Benzo[d]isoxazol-3-yl acetate (CAS 540750-49-0) is a 1,2-benzisoxazole derivative where the 3-position hydroxyl group is acetylated, existing as a single, well-defined tautomeric form. This contrasts with the free 3-hydroxy analog which exists in equilibrium between its hydroxy and oxo tautomers.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12882156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazol-3-yl acetate
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=NOC2=CC=CC=C21
InChIInChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3
InChIKeyUPDZAMCNJKIELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isoxazol-3-yl acetate: A Structurally Locked Building Block for Heterocyclic Synthesis


Benzo[d]isoxazol-3-yl acetate (CAS 540750-49-0) is a 1,2-benzisoxazole derivative where the 3-position hydroxyl group is acetylated, existing as a single, well-defined tautomeric form . This contrasts with the free 3-hydroxy analog which exists in equilibrium between its hydroxy and oxo tautomers . As a key intermediate in the synthesis of the anticonvulsant drug zonisamide and various bioactive heterocycles, its fixed enol ester structure ensures regioselective reactivity not achievable with the tautomerizing alcohol or the free acetic acid derivative [1].

Single, locked enol ester form — no tautomeric equilibrium
Enables regioselective control at the 3-position
Key building block for heterocyclic synthesis (e.g., zonisamide)

Why Substituting Analogs Fails: The Critical Role of Tautomeric Stability in Benzo[d]isoxazol-3-yl acetate Procurement


Simple substitution with the 3-hydroxy analog (CAS 21725-69-9) or the 3-acetic acid derivative (CAS 4865-84-3) introduces critical structural ambiguity that compromises synthetic utility. The free 3-hydroxy compound exists in a tautomeric equilibrium between the hydroxy and oxo forms, leading to a mixture of reactive species and unpredictable regiochemistry in downstream reactions [1]. Conversely, the carboxylic acid analog presents a reactive acidic proton, limiting its utility in reactions requiring non-acidic conditions. Benzo[d]isoxazol-3-yl acetate uniquely eliminates this issue by existing as a single, locked chemical entity, ensuring batch-to-batch reproducibility and precise regioselective control in synthetic transformations, a property that cannot be assumed with its unacetylated comparators .

3-Hydroxy analog (CAS 21725-69-9)

Exists as dynamic hydroxy/oxo tautomer mixture — may cause unpredictable regiochemistry and batch variability

3-Acetic acid analog (CAS 4865-84-3)

Free carboxylic acid introduces acidic proton — limits utility under non-acidic or base-sensitive conditions

Acetate ester (target)

Locked single chemical species ensures consistent reactivity and batch-to-batch reproducibility

Quantitative Evidence for Selecting Benzo[d]isoxazol-3-yl acetate Over Structural Analogs


Defined vs. Tautomeric Structure: Benzo[d]isoxazol-3-yl acetate vs. 3-Hydroxy Analog

The core structural differentiation of the acetate ester is its existence as a single, covalently locked chemical species, as opposed to the tautomeric equilibrium of the parent 3-hydroxy compound. The acetate cannot keto-enol tautomerize, providing a defined starting material for synthesis. The 3-hydroxy analog, benzo[d]isoxazol-3-ol, is explicitly noted to exist in equilibrium between its hydroxy and oxo tautomeric forms .

Tautomeric State
Data to verify
Defined single enol ester vs. equilibrating hydroxy/oxo mixture (comparator)
Eliminates batch variability in reactivity and regioselectivity
No quantitative tautomer ratio reported for comparator
Synthetic Chemistry Tautomerism Structural Definition

Divergent Physicochemical Properties: Ionization Potential of the Acetate vs. the Free Acid Analog

The acetate ester exhibits a profoundly different acidity profile compared to the 3-acetic acid analog, which governs its solubility, reactivity, and its capacity to act as a non-ionizable protecting group. The predicted pKa of the acetate conjugate acid is dramatically lower than that of the carboxylic acid, indicating it will remain un-ionized under a much wider range of conditions .

pKa Difference
Computed context
Target conjugate acid pKa: -4.39 ± 0.30
Comparator (free acid): 3.60 ± 0.30
Difference ≈ 8 log units
Acetate remains un-ionized across all relevant pH; compatible with non-acidic reactions
Computed values; experimental pKa may vary
Physicochemical Property pKa Ionization

Thermal Rearrangement Reactivity: A Differentiating Synthetic Handle

Primary literature demonstrates that acyl derivatives of 3-hydroxy-1,2-benzisoxazole, a class to which the target compound belongs, undergo a specific thermal rearrangement to form acylated benzoxazolones [1]. This reactivity is structurally unique to the acylated (including acetylated) form and is not accessible from the free 3-hydroxy analog or the 3-acetic acid derivative, providing a distinct synthetic route to benzoxazolone scaffolds.

Thermal Reactivity
Class-level inference
Undergoes thermal rearrangement to acylated benzoxazolones — pathway not accessible from hydroxy or acid analogs
Enables unique access to benzoxazolone scaffolds for library synthesis
Based on class-level evidence (Zinner & Wigert, 1960)
Thermal Rearrangement Synthetic Utility Benzoxazolone Synthesis

Optimal Procurement Scenarios for Benzo[d]isoxazol-3-yl acetate Based on Differentiated Evidence


Regioselective Synthesis of Drug-Like Heterocycles

Procure this compound when synthetic routes demand absolute structural certainty and regioselective control at the 3-position. Its locked enol ester form is essential for constructing complex heterocycles or for use as a reference standard where the tautomeric mixture of benzo[d]isoxazol-3-ol would lead to ambiguous analytical results .

Non-Ionizable Protecting Group Strategies

Utilize Benzo[d]isoxazol-3-yl acetate as a protecting group strategy where the presence of a free carboxylic acid (as in the 3-acetic acid analog) is chemically incompatible. Its predicted pKa of -4.39 guarantees non-ionization across a broad spectrum of reaction conditions, unlike the acidic comparator .

Thermal Precursor for Benzoxazolone Chemical Libraries

Source this acetate as the unique precursor for generating acylated benzoxazolone libraries via thermal rearrangement—a synthetic pathway inaccessible from any of its closest structural analogs . This unlocks a distinct chemical space for fragment-based drug discovery or agrochemical development programs.

Application
Selection Property
Validation Focus
Regioselective heterocyclic synthesis
Structurally locked enol ester form
Tautomeric purity and regioselectivity
Non-ionizable protecting group strategy
Ester remains unionized (predicted very low pKa)
Compatibility with acid/base-sensitive reactions
Benzoxazolone scaffold synthesis
Unique thermal rearrangement reactivity
Rearrangement efficiency and product purity
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